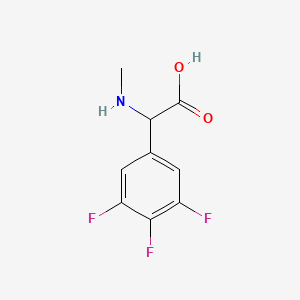

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-13-8(9(14)15)4-2-5(10)7(12)6(11)3-4/h2-3,8,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMJUJYCLGOHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS No. 1344310-34-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H8F3NO2

- Molecular Weight : 219.16 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its structural features that enable interactions with various biological targets. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, while the methylamino group may contribute to receptor binding affinity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives with methylamino groups have shown promising antiproliferative effects against various human cancer cell lines.

In a comparative study, the compound 3e , which shares structural similarities with this compound, exhibited significant activity against multidrug-resistant cell lines by disrupting microtubule dynamics through binding at the colchicine site of tubulin polymerization .

Monoamine Oxidase Inhibition

Compounds derived from phenylacetic acids have been investigated for their potential as monoamine oxidase (MAO) inhibitors. MAO inhibitors are crucial in treating neurological disorders linked to dopamine metabolism. The inhibition of MAO-B by structurally related compounds has been documented, suggesting that this compound may exhibit similar properties.

Study on Antiproliferative Effects

A study evaluated various derivatives of thiazoles and their antiproliferative activities against six human cancer cell lines. The results indicated that modifications at the 2-position significantly influenced activity levels. Notably, compounds bearing methylamino groups demonstrated enhanced potency compared to their amino counterparts .

MAO-B Inhibition Research

Research focusing on the structure-activity relationship (SAR) of phenylacetic acid derivatives revealed that specific substitutions could lead to selective MAO-B inhibition. This suggests that further exploration of this compound could yield valuable insights into its pharmacological potential .

Scientific Research Applications

Medicinal Chemistry

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest that it could be useful in developing drugs targeting specific biological pathways.

Case Study: Antidepressant Development

Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating neurotransmitter systems. For instance, a study published in "Journal of Medicinal Chemistry" explored the synthesis of related compounds and their effects on serotonin receptors, showing promising results for mood disorder treatments.

Synthetic Chemistry

The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive building block.

Data Table: Synthesis Applications

Agrochemicals

Emerging studies suggest that this compound may also play a role in agrochemical formulations. Its ability to modify plant growth responses could lead to the development of new herbicides or growth regulators.

Case Study: Herbicide Efficacy

A recent study evaluated the efficacy of synthesized derivatives of this compound against common agricultural pests. The results indicated a significant reduction in pest populations when applied at specific concentrations, highlighting its potential utility in sustainable agriculture practices.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on analog data; exact value requires experimental confirmation.

Structural and Functional Differences

Fluorination Pattern :

- The 3,4,5-trifluorophenyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to the phenyl group in ’s analog .

- Compared to the 2,5-difluorophenyl analog (), the target’s symmetrical 3,4,5-fluorination may improve binding affinity in hydrophobic pockets .

Amino Group Impact: The methylamino group distinguishes the target from the non-amino analog 2-(3,4,5-trifluorophenyl)acetic acid ().

Synthetic Routes: The target compound may be synthesized via Petasis multicomponent reactions (similar to ) or reductive amination of 2-(3,4,5-trifluorophenyl)acetic acid derivatives. describes coupling fluorophenylacetic acids with amines using activating agents like HATU, a plausible method for introducing the methylamino group .

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with fluorinated aromatic precursors. A common approach includes:

- Coupling Reactions : Reacting 3,4,5-trifluorophenylacetic acid derivatives with methylamine under catalytic conditions (e.g., EDC/HOBt for amide bond formation) .

- Chiral Resolution : If stereochemistry is critical, chiral HPLC or enzymatic resolution may separate enantiomers .

- Purity Optimization : Recrystallization in polar aprotic solvents (e.g., acetonitrile) or preparative HPLC (>95% purity) is recommended. Monitor via NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : ¹⁹F NMR identifies fluorine substituent environments (δ ~ -110 to -160 ppm for aromatic F) .

- IR Spectroscopy : Confirm carboxylic acid (1700–1725 cm⁻¹) and methylamino (3300–3500 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 243.18 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC₅₀ values can quantify potency .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing cloned receptors .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing by-products?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the methylamino group) .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation and adjusts parameters dynamically .

Q. How do stereochemical variations impact pharmacological activity?

Methodological Answer:

- Enantiomer-Specific Activity : Synthesize (R)- and (S)-enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidines) and compare IC₅₀ in target assays .

- Molecular Dynamics Simulations : Analyze enantiomer binding to protein targets (e.g., docking into COX-2 active site) to explain activity differences .

- Metabolic Stability : Incubate enantiomers with liver microsomes; chiral LC-MS quantifies degradation rates .

Q. How can contradictory solubility or bioactivity data be resolved?

Methodological Answer:

- Solubility Studies : Use shake-flask method (pH 1–7.4) with UV-Vis quantification. If discrepancies arise, check for polymorphic forms via DSC/TGA .

- Bioactivity Conflicts : Replicate assays in orthogonal systems (e.g., SPR vs. cell-based assays). Consider off-target effects via kinome-wide profiling .

- Data Normalization : Account for batch-to-batch variability using internal standards (e.g., spiked deuterated analogs in LC-MS) .

Q. What computational strategies predict metabolite pathways and toxicity?

Methodological Answer:

- In Silico Metabolism : Tools like Schrödinger’s MetaSite predict Phase I/II metabolites. Validate with in vitro hepatocyte models .

- Toxicity Prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity and cardiotoxicity risks. Cross-reference with Ames test data for mutagenicity .

- Binding Free Energy Calculations : MM-GBSA quantifies target affinity vs. off-target interactions (e.g., hERG channel binding) .

Q. How do fluorination patterns influence physicochemical properties compared to analogs?

Methodological Answer:

- Comparative LogP Analysis : Measure octanol-water partition coefficients for 3,4,5-trifluoro vs. mono-/di-fluoro analogs. Fluorine reduces logP (increases hydrophilicity) .

- Thermal Stability : DSC compares melting points; trifluorination increases thermal stability (Tₘ ~ 20°C higher than non-fluorinated analogs) .

- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) shows trifluorination enhances passive diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.